molecular formula C20H25N5O8S B2477979 Ethyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate CAS No. 1396747-17-3

Ethyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

Cat. No.: B2477979
CAS No.: 1396747-17-3
M. Wt: 495.51
InChI Key: FRTDDPUEQAIYTG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a synthetic heterocyclic compound with a complex architecture featuring multiple pharmacophores:

  • Piperazine core: Enhances solubility and serves as a flexible spacer for molecular interactions .
  • 1,2,4-Oxadiazole moiety: Known for metabolic stability and hydrogen-bonding capabilities, often employed in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S.C2H2O4/c1-2-26-18(25)23-6-4-22(5-7-23)15(24)11-21-9-14(10-21)17-19-16(20-27-17)13-3-8-28-12-13;3-1(4)2(5)6/h3,8,12,14H,2,4-7,9-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTDDPUEQAIYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a complex synthetic compound that incorporates a thiophene moiety and an oxadiazole ring, both known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound features multiple functional groups, including:

  • Thiophene ring : Known for its role in various biological activities.
  • 1,2,4-Oxadiazole ring : Associated with anticancer and antimicrobial properties.
  • Azetidine and piperazine moieties : Contribute to the compound's pharmacological profile.

The synthesis of this compound typically involves multi-step organic reactions that integrate these structural elements effectively.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
  • The mechanism often involves the induction of apoptosis through the activation of caspases .

Table 1: Summary of Anticancer Activity in Related Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
1,2,4-Oxadiazole DerivativeHeLa92.4Apoptosis induction via caspase activation
Thiophene-Based CompoundMCF-70.5Inhibition of DNA synthesis
Azetidine DerivativeCaCo-20.1Cell cycle arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Similar oxadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .
  • The presence of thiophene enhances this activity due to its electron-rich nature, facilitating interactions with bacterial membranes.

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMIC (µg/mL)
Oxadiazole DerivativeE. coli50
Thiophene DerivativeS. aureus30

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis in cancer cells through caspase pathways.
  • Enzyme Inhibition : Inhibition of carbonic anhydrase and other key enzymes involved in tumorigenesis .
  • Receptor Modulation : Potential interaction with key receptors such as protein tyrosine phosphatases .

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study demonstrated that a related oxadiazole derivative significantly reduced tumor size in animal models by inducing apoptosis .
  • Another research highlighted the antimicrobial efficacy against resistant strains of bacteria, showcasing the compound's potential in treating infections where conventional antibiotics fail .

Chemical Reactions Analysis

Stability and Degradation Reactions

The compound exhibits sensitivity to hydrolysis and thermal stress:

Hydrolytic Degradation

  • Ester hydrolysis : The ethyl carboxylate group undergoes base-catalyzed hydrolysis to carboxylic acid (pH > 10, 25°C, t₁/₂ = 3.2 h) .

  • Oxadiazole ring opening : Prolonged exposure to strong acids (e.g., HCl, 6M) cleaves the 1,2,4-oxadiazole into thiourea derivatives .

Thermal Stability

ConditionObservationMechanismSource
100°C, 24 h (air)12% decomposition via oxadiazole ring scissionRadical-mediated C–N cleavage
150°C, 1 h (N₂)98% recovery; ester group intactThermal resilience of piperazine

Ester Group Reactivity

  • Transesterification : Reacts with methanol/H2SO4 to yield methyl ester (82% conversion, 4 h reflux) .

  • Grignard addition : Ethyl group replaced by alkyl chains (e.g., n-BuMgBr, THF, −78°C → RT).

Azetidine Ring Reactions

  • Nucleophilic substitution : Azetidine undergoes ring-opening with NaN3 (DMF, 80°C) to form linear amines .

  • Photochemical [2+2] cycloaddition : Forms fused bicyclic derivatives under UV light (λ = 254 nm) .

Oxadiazole and Thiophene Interactions

ReactionConditionsProductYieldSource
Electrophilic substitutionHNO3/H2SO4, 0°CNitration at thiophene C4 position55%
Suzuki couplingPd(PPh3)4, K2CO3, dioxane, ΔBiaryl derivatives (e.g., phenyl appendage)73%

Catalytic and Biological Relevance

  • Metal coordination : The oxadiazole nitrogen atoms bind Cu(II) in aqueous MeCN (log K = 4.2) .

  • Enzyme inhibition : Oxalate salt enhances solubility for kinase inhibition assays (IC50 = 0.7 µM vs. EGFR) .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Bioactivities

Compound Name Core Heterocycles Key Substituents Potential Bioactivity
Ethyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate (Target) Piperazine, Azetidine, 1,2,4-Oxadiazole Thiophen-3-yl, Acetyl, Ethyl carboxylate Enzyme inhibition (e.g., kinases, proteases)
Azetidin-2-one derivatives (e.g., Compound 7a-c in ) Azetidin-2-one, Benzimidazole Substituted acetophenone, Hydrazones Antimicrobial, Antifungal
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Piperazine, Thiazolo-triazol 3-Fluorophenyl, Hydroxy CNS modulation, Antipsychotic

Key Observations:

Azetidine vs. Azetidin-2-one :

  • The target compound’s azetidine ring lacks the ketone group present in azetidin-2-one derivatives (), reducing electrophilicity but increasing stability under physiological conditions. This modification may shift bioactivity from antimicrobial (as seen in azetidin-2-one derivatives) to enzyme inhibition .

Oxadiazole vs.

Thiophene vs. Fluorophenyl :

  • The thiophene group in the target compound provides π-π stacking interactions, whereas the 3-fluorophenyl group in ’s compound introduces electronegativity, favoring hydrophobic pocket interactions in CNS targets .

Computational and Experimental Analysis

  • Lumping Strategy : highlights grouping structurally similar compounds (e.g., heterocycles with comparable reactivity) to streamline studies. The target compound’s oxadiazole-azetidine system could be lumped with other nitrogen-rich heterocycles for predictive modeling of stability or reactivity .

Preparation Methods

Cyclocondensation of Thiophene-3-Carboximidamide and Azetidine-3-Carboxylic Acid Derivative

The 1,2,4-oxadiazole ring is synthesized via cyclocondensation between thiophene-3-carboximidamide A and a functionalized azetidine carboxylic acid derivative B (Scheme 1). This reaction is catalyzed by acetic acid in ethanol under reflux, yielding 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl azetidine C in 45–56% yield.

Reaction Conditions :

  • Reactants : Thiophene-3-carboximidamide (1.2 eq), azetidine-3-carboxylic acid ethyl ester (1.0 eq)
  • Catalyst : Acetic acid (0.1 eq)
  • Solvent : Ethanol (4:1 v/v ethanol/acetic acid)
  • Temperature : 80°C, 6 hours

Characterization via $$ ^1H $$-NMR confirms the azetidine C-3 proton at δ 4.2 ppm (dd, J = 8.5 Hz), while $$ ^{13}C $$-NMR shows the oxadiazole C-5 carbon at 167.2 ppm.

N-Alkylation of Azetidine with Bromoacetyl Piperazine

Preparation of Bromoacetyl Piperazine Intermediate

Ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate D is synthesized by treating piperazine-1-carboxylate with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base (Scheme 2). The intermediate is isolated in 78% yield after column chromatography.

Optimization Data :

Base Solvent Yield (%)
TEA DCM 78
K$$2$$CO$$3$$ Acetone 65

Coupling of Azetidine and Bromoacetyl Piperazine

N-Alkylation of azetidine C with bromoacetyl piperazine D is performed using cesium carbonate (Cs$$2$$CO$$3$$) in dimethylformamide (DMF) at 100°C for 6 hours, yielding ethyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate E (Scheme 3). The reaction produces two regioisomers (E1 and E2 ) due to azetidine’s conformational flexibility, with E1 as the major product (63% yield).

Regioisomer Distribution :

Entry Product Yield (%)
1 E1 63
2 E2 14

Oxalate Salt Formation

Acid-Base Reaction with Oxalic Acid

The free base E is dissolved in ethanol and treated with oxalic acid (1.1 eq) at 0°C, precipitating the oxalate salt F in 89% yield (Scheme 4). The salt is characterized by a melting point of 182–184°C and distinct $$ ^{13}C $$-NMR signals for the oxalate carbonyl at 170.4 ppm.

Crystallization Conditions :

  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 0°C, 12 hours

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : Thiophene protons at δ 7.42 (d, J = 3.1 Hz), azetidine N-CH$$2$$ at δ 3.85 (m).
  • $$ ^{13}C $$-HMBC : Correlations between azetidine C-3 and oxadiazole C-5 confirm regiochemistry.
  • HRMS : [M+H]$$^+$$ calculated for C$${21}$$H$${25}$$N$$5$$O$$5$$S: 476.1601; found: 476.1598.

Reaction Optimization and Challenges

Mitigating Regioisomer Formation

The use of Cs$$2$$CO$$3$$ in DMF suppresses minor regioisomer formation by enhancing nucleophilicity at the azetidine nitrogen (Table 2.1). Microwave-assisted synthesis reduces reaction time but lowers yield (31% vs. 63% conventional).

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is sensitive to strong acids; thus, acetic acid is preferred over HCl to prevent decomposition.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Iron(III) phthalocyanine chloride, a recyclable catalyst, improves cyclocondensation efficiency (yield increase from 45% to 72% after three cycles).

Solvent Recovery Systems

Ethanol is reclaimed via distillation, reducing waste in large-scale batches.

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